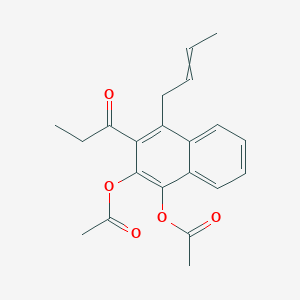
(5S)-2,5-Diphenyl-4,5-dihydro-1,3-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5S)-2,5-Diphenyl-2-oxazoline is an organic compound that belongs to the class of oxazolines. Oxazolines are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This specific compound is characterized by the presence of two phenyl groups attached to the oxazoline ring, making it a diphenyl derivative. The (5S) notation indicates the stereochemistry of the compound, specifying that the configuration around the chiral center is S (sinister, or left-handed).
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-2,5-Diphenyl-2-oxazoline typically involves the cyclization of amino alcohols with carboxylic acids or their derivatives. One common method is the reaction of 2-amino-2-phenylethanol with benzoyl chloride under basic conditions to form the oxazoline ring. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the cyclization process.
Industrial Production Methods
In an industrial setting, the production of (5S)-2,5-Diphenyl-2-oxazoline can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity (5S)-2,5-Diphenyl-2-oxazoline.
Análisis De Reacciones Químicas
Types of Reactions
(5S)-2,5-Diphenyl-2-oxazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazoles, which are aromatic compounds with a similar structure.
Reduction: Reduction of the oxazoline ring can lead to the formation of amino alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are employed for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of oxazoles.
Reduction: Formation of amino alcohols.
Substitution: Formation of halogenated or nitrated derivatives of (5S)-2,5-Diphenyl-2-oxazoline.
Aplicaciones Científicas De Investigación
(5S)-2,5-Diphenyl-2-oxazoline has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis, aiding in the production of enantiomerically pure compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is utilized in the production of polymers and materials with specific properties, such as enhanced thermal stability and mechanical strength.
Mecanismo De Acción
The mechanism of action of (5S)-2,5-Diphenyl-2-oxazoline involves its interaction with specific molecular targets and pathways. As a chiral ligand, it binds to metal centers in catalytic complexes, influencing the stereochemistry of the reactions it catalyzes. The presence of the oxazoline ring and phenyl groups allows for π-π interactions and hydrogen bonding, which play a crucial role in its binding affinity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
(5R)-2,5-Diphenyl-2-oxazoline: The enantiomer of (5S)-2,5-Diphenyl-2-oxazoline, with the opposite stereochemistry.
2-Phenyl-2-oxazoline: A simpler oxazoline derivative with only one phenyl group.
2,5-Dimethyl-2-oxazoline: An oxazoline derivative with methyl groups instead of phenyl groups.
Uniqueness
(5S)-2,5-Diphenyl-2-oxazoline is unique due to its specific stereochemistry and the presence of two phenyl groups, which enhance its chiral properties and make it a valuable ligand in asymmetric synthesis. Its ability to undergo various chemical reactions and its wide range of applications in different fields further highlight its significance.
Propiedades
Número CAS |
87443-39-8 |
|---|---|
Fórmula molecular |
C15H13NO |
Peso molecular |
223.27 g/mol |
Nombre IUPAC |
(5S)-2,5-diphenyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C15H13NO/c1-3-7-12(8-4-1)14-11-16-15(17-14)13-9-5-2-6-10-13/h1-10,14H,11H2/t14-/m1/s1 |
Clave InChI |
AORHJOUBDGUERJ-CQSZACIVSA-N |
SMILES isomérico |
C1[C@@H](OC(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
C1C(OC(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(NE)-N-[(5-chloro-[1,3]oxazolo[4,5-h]quinolin-2-yl)methylidene]hydroxylamine](/img/structure/B14404116.png)

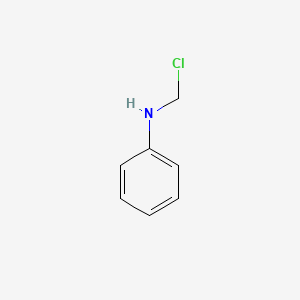
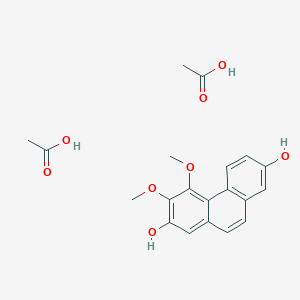
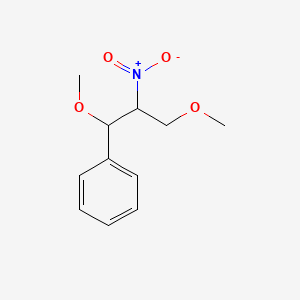
![16-Azabicyclo[10.3.1]hexadec-13-ene](/img/structure/B14404125.png)
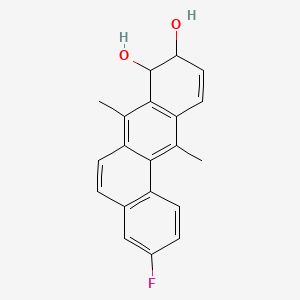
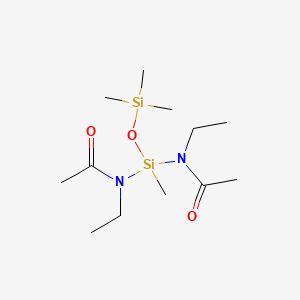
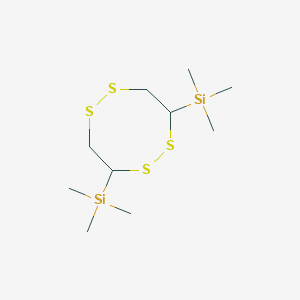
![1-[(Pentylsulfanyl)methyl]quinolin-1-ium chloride](/img/structure/B14404157.png)

